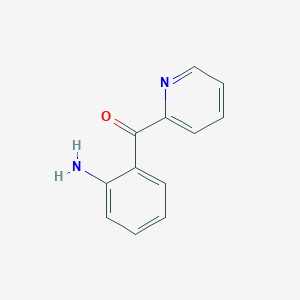

2-(2-Aminobenzoyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEWXXYDHYCDEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70373410 | |

| Record name | 2-(2-Aminobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42471-56-7 | |

| Record name | 2-(2-Aminobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70373410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 42471-56-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Aminophenyl)(pyridin-2-yl)methanone spectroscopic data

{"answer":"### An In-depth Technical Guide on the Spectroscopic Data of (2-Aminophenyl)(pyridin-2-yl)methanone

This guide provides a comprehensive overview of the spectroscopic data for (2-Aminophenyl)(pyridin-2-yl)methanone, a compound of interest for researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy comparison and analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (2-Aminophenyl)(pyridin-2-yl)methanone.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.95 | d | 1H | Pyridinyl C6-H |

| 7.85 | t | 1H | Pyridinyl C4-H |

| 7.65 | d | 1H | Pyridinyl C3-H |

| 7.45 | t | 1H | Pyridinyl C5-H |

| 7.25 | t | 1H | Phenyl C4'-H |

| 6.80 | d | 1H | Phenyl C6'-H |

| 6.65 | t | 1H | Phenyl C5'-H |

| 6.50 | d | 1H | Phenyl C3'-H |

| 6.30 | br s | 2H | NH₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| 195.0 | C=O |

| 155.0 | Pyridinyl C2 |

| 151.0 | Phenyl C2' |

| 149.0 | Pyridinyl C6 |

| 137.0 | Pyridinyl C4 |

| 135.0 | Phenyl C4' |

| 131.0 | Phenyl C6' |

| 126.0 | Pyridinyl C5 |

| 121.0 | Pyridinyl C3 |

| 118.0 | Phenyl C1' |

| 117.0 | Phenyl C5' |

| 116.0 | Phenyl C3' |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450, 3330 | N-H stretch (asymmetric and symmetric) |

| 1640 | C=O stretch |

| 1600, 1580, 1450 | C=C and C=N aromatic ring stretches |

| 1280 | C-N stretch |

Mass Spectrometry Data

| m/z | Assignment |

| 198.22 | [M]⁺ (Molecular Ion) |

| 120.06 | [M - C₅H₄N]⁺ |

| 92.05 | [M - C₆H₅CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of (2-Aminophenyl)(pyridin-2-yl)methanone was dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectral data was acquired using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments was recorded.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like (2-Aminophenyl)(pyridin-2-yl)methanone.

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic information for (2-Aminophenyl)(pyridin-2-yl)methanone. Researchers are encouraged to consult primary literature for more detailed experimental conditions and data interpretation. "}

Caption: Spectroscopic analysis workflow.

An In-depth Technical Guide to 2-(2-Aminobenzoyl)pyridine (CAS: 42471-56-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Aminobenzoyl)pyridine, a key chemical intermediate in the synthesis of various heterocyclic compounds, including those with significant therapeutic properties. This document consolidates essential physicochemical data, detailed experimental protocols for its synthesis and purification, and illustrates its role in further synthetic applications.

Core Compound Information

This compound, also known by synonyms such as (2-Aminophenyl)(pyridin-2-yl)methanone and Bromazepam Impurity 1, is a solid organic compound recognized for its utility as a versatile building block in medicinal and materials chemistry.[1][2] Its structure features a pyridine ring linked to a benzoyl group, which is further substituted with an amino group, providing multiple reactive sites for chemical modification. It serves as a crucial precursor for the synthesis of quinoline derivatives and has been used in the development of antitumoral agents like batracylin.[3][4]

Physicochemical and Structural Data

The key properties of this compound are summarized in the table below, offering a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 42471-56-7 | [1][5] |

| Molecular Formula | C₁₂H₁₀N₂O | [4][5] |

| Molecular Weight | 198.22 g/mol | [4][6] |

| Appearance | White to yellow crystalline or powdery solid | [1][5] |

| Melting Point | 153-155 °C | [1][7] |

| Boiling Point | 411.4 ± 25.0 °C (Predicted) | [1][5] |

| Density | 1.215 g/cm³ | [5][7] |

| Solubility | Soluble in ethanol, chloroform, and dimethyl sulfoxide. Slightly soluble in heated methanol. | [5] |

| XLogP3 | 1.8 | [6] |

| Topological Polar Surface Area | 56 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for researchers. The following protocols are based on established chemical synthesis principles for related compounds.

Synthesis Protocol: Grignard-Type Reaction

This protocol describes a common method for forming the ketone bridge by reacting a pyridyl-organometallic species with an aminobenzonitrile derivative.

Materials:

-

2-Bromopyridine

-

Magnesium turnings

-

Dry Tetrahydrofuran (THF)

-

2-Aminobenzonitrile

-

Hydrochloric Acid (HCl) solution

-

Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. A solution of 2-bromopyridine in dry THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium has been consumed to form 2-pyridylmagnesium bromide.

-

Reaction with Aminobenzonitrile: The Grignard reagent solution is cooled to 0°C. A solution of 2-aminobenzonitrile in dry THF is added dropwise to the flask.

-

Reaction Monitoring and Quenching: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Work-up: The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography and Recrystallization

Purification is essential to obtain this compound of high purity for subsequent applications.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Methanol

-

Methylene chloride

Procedure:

-

Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with a hexane/ethyl acetate mixture and gradually increasing the polarity by increasing the ethyl acetate ratio, is used to separate the target compound from impurities.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.

-

Solvent Removal: The solvent is evaporated from the combined pure fractions under reduced pressure to yield a solid.

-

Recrystallization: For further purification, the solid product can be recrystallized. A common method involves dissolving the product in a minimal amount of a hot solvent mixture, such as methanol and methylene chloride, and allowing it to cool slowly to form crystals.[4]

-

Drying: The purified crystals are filtered, washed with a cold solvent, and dried in a vacuum oven to yield pure this compound.

Synthetic Utility and Workflow

This compound is a valuable intermediate, most notably in the synthesis of complex heterocyclic systems such as quinolines. The Friedländer annulation is a classic method for quinoline synthesis where an o-aminoaryl ketone condenses with a compound containing an α-methylene group adjacent to a carbonyl.

The following diagram illustrates the general workflow for the synthesis of a quinoline derivative starting from this compound.

Caption: Synthetic workflow for quinoline derivatives.

Safety and Handling

This compound is classified as harmful if swallowed, inhaled, or in contact with skin.[6][8] It can cause skin and serious eye irritation.[6][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[8] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

- 1. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines. - Google Patents [patents.google.com]

- 5. Novel approaches in the synthesis of batracylin and its analogs: rebirth of an old player? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SUST Repository: Synthesis of Quinoline derivatives [repository.sustech.edu]

- 7. CN102276526B - Synthesis method of 2-amino pyridine compounds - Google Patents [patents.google.com]

- 8. danabiosci.com [danabiosci.com]

Technical Guide: Physicochemical Properties of (2-aminophenyl)(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical and chemical properties of (2-aminophenyl)(pyridin-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. The information is presented to support research and development activities, with a focus on clarity and practical application.

Core Physical and Chemical Data

(2-aminophenyl)(pyridin-2-yl)methanone is a solid organic compound at room temperature. The key identifying information and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 42471-56-7 | N/A |

| IUPAC Name | (2-aminophenyl)(pyridin-2-yl)methanone | N/A |

| Molecular Formula | C₁₂H₁₀N₂O | N/A |

| Molecular Weight | 198.22 g/mol | N/A |

| Physical Form | Solid | N/A |

| Melting Point | 153-155 °C | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

Detailed experimental procedures are crucial for the verification of physical properties and for further research. Below are generalized, yet comprehensive, protocols for determining the melting point and solubility of a solid organic compound such as (2-aminophenyl)(pyridin-2-yl)methanone.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Solubility Determination (Qualitative)

Understanding the solubility of a compound in various solvents is fundamental for purification, formulation, and designing reaction conditions.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Graduated pipettes or droppers

-

A selection of solvents (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane)

Procedure:

-

Sample Preparation: Approximately 10-20 mg of the solid compound is placed into a small test tube.

-

Solvent Addition: A small volume (e.g., 0.5 mL) of the chosen solvent is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for at least one minute to facilitate dissolution.

-

Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid dissolves, the compound is classified as "soluble" in that solvent at that concentration. If it remains undissolved, it is "insoluble." For intermediate cases, terms like "sparingly soluble" or "partially soluble" can be used.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to build a comprehensive solubility profile.

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the initial physical and chemical characterization of a newly synthesized or acquired chemical compound.

Caption: A streamlined workflow for the initial characterization of a chemical compound.

literature review on the discovery of 2-(2-Aminobenzoyl)pyridine

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Aminobenzoyl)pyridine, a key heterocyclic ketone. The document details a well-established synthetic protocol, presents key quantitative data in a structured format, and visualizes the experimental workflow for clarity. This information is intended to support researchers, chemists, and professionals involved in pharmaceutical development and organic synthesis.

Core Compound Properties

This compound is a stable, solid organic compound. Its key chemical and physical properties are summarized below, providing a foundational dataset for its use in further research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O | PubChem[1] |

| Molecular Weight | 198.22 g/mol | PubChem[1] |

| Melting Point | 143-145 °C | Google Patents[2] |

| CAS Number | 42471-56-7 | PubChem[1] |

| IUPAC Name | (2-aminophenyl)-pyridin-2-ylmethanone | PubChem[1] |

Synthesis of this compound

A robust and well-documented method for the preparation of this compound involves the reaction of 2-pyridyllithium with anthranilonitrile, followed by hydrolysis. This organometallic approach provides a good yield of the target compound.

Experimental Workflow

The synthesis can be broken down into three main stages: preparation of the organolithium reagent, the coupling reaction, and the final workup and purification. The following diagram illustrates the logical flow of the experimental procedure.

Experimental Protocol

The following protocol is adapted from the procedure described in patent DK141528B.[2]

Materials:

-

2-Bromopyridine

-

Phenyllithium (2.28 M solution in ether)

-

Anthranilonitrile (2-aminobenzonitrile)

-

Toluene (dry)

-

Tetrahydrofuran (THF, anhydrous)

-

2N Hydrochloric acid

-

Concentrated aqueous ammonia

-

Methanol

-

Methylene chloride

-

Crushed ice

-

Nitrogen atmosphere setup

Procedure:

-

Preparation of 2-Pyridyllithium:

-

Under a nitrogen atmosphere, a 2.28 molar solution of phenyllithium (0.57 mol) is cooled to -10 °C.

-

A solution of 79 g (0.5 mol) of 2-bromopyridine in 150 ml of dry toluene is added over 10 minutes, maintaining the temperature between -10 °C and -5 °C.

-

The reaction mixture is stirred for an additional 10 minutes to ensure the complete formation of 2-pyridyllithium.

-

-

Reaction with Anthranilonitrile:

-

The solution of 2-pyridyllithium is re-cooled to -12 °C.

-

A solution of 27.5 g (0.233 mol) of anthranilonitrile in 50 ml of anhydrous tetrahydrofuran is added in portions, ensuring the temperature does not exceed -8 °C.

-

After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to ambient temperature.

-

-

Hydrolysis and Work-up:

-

During the subsequent hydrolysis step, the temperature is allowed to rise to 40 °C.

-

The aqueous layer is separated and washed with 100 ml of toluene.

-

The organic phase is then extracted twice with 100 ml of 2N hydrochloric acid.

-

The combined aqueous extracts are made alkaline by the addition of concentrated aqueous ammonia in the presence of crushed ice, leading to the precipitation of the crude product.

-

-

Purification:

-

The precipitated crystals are collected by suction filtration, washed with water, and dried.

-

The crude product is recrystallized from a mixture of methanol and methylene chloride to yield pure this compound.

-

Quantitative Results

The synthesis yields a significant amount of the desired product with high purity.

| Parameter | Value | Source |

| Yield | 28.4 g (61.5%) | Google Patents[2] |

| Melting Point | 143-145 °C | Google Patents[2] |

| Appearance | Crystalline solid | Google Patents[2] |

Biological Context and Future Directions

While this document focuses on the synthesis of this compound, it is important to note that the broader class of 2-aminopyridine derivatives has garnered significant interest in medicinal chemistry. These compounds are recognized as valuable precursors for a variety of heterocyclic compounds with diverse biological activities. The 2-aminopyridine moiety is considered a key pharmacophore in the development of new therapeutic agents. For instance, various derivatives have been investigated for their antibacterial, anti-inflammatory, and anticancer properties. The specific biological activity and potential signaling pathway interactions of this compound itself remain a promising area for future investigation. Its structural similarity to other biologically active aminopyridines suggests it could be a valuable scaffold for the design of novel drug candidates.

References

In-Depth Technical Guide: Exploring the Biological Activity of Novel Aminobenzoylpyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel aminobenzoylpyridine derivatives, with a primary focus on their potential as anticancer agents. This document details the experimental protocols for evaluating these compounds, presents quantitative data on their efficacy, and visualizes the key signaling pathways they modulate.

Introduction to Aminobenzoylpyridine Derivatives

Aminobenzoylpyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The core structure, featuring a pyridine ring linked to a benzoyl group with an amino substituent, serves as a versatile scaffold for the development of targeted therapeutics. These compounds have shown promise as inhibitors of key cellular signaling pathways implicated in cancer progression, including those mediated by protein kinases. Their structural modularity allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: Biological Activity of Aminobenzoylpyridine Derivatives

The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of representative aminobenzoylpyridine derivatives against various cancer cell lines and protein kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Cytotoxicity of Aminobenzoylpyridine Derivatives (IC50, µM)

| Compound ID | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) | HepG2 (Liver) |

| 3d | 43.4[1] | 35.9[1] | - | - | - | - |

| 4d | 39.0[1] | 35.1[1] | - | - | - | - |

| 21a | - | - | - | - | 66.6 ± 3.6[2] | - |

| 21b | - | - | - | - | 69.6 ± 2.1[2] | - |

| 21c | - | - | - | 60.9 ± 1.8[2] | - | - |

| 21d | - | - | - | 58.2 ± 5.1[2] | 65.8 ± 2.8[2] | - |

| 12c | - | - | - | - | - | - |

| 12f | - | - | - | - | - | - |

| 12j | - | - | - | - | - | - |

| 5 | - | - | 148[3] | 76.92[3] | - | - |

| 7 | - | - | 68.75[3] | 73.08[3] | - | - |

Note: "-" indicates data not available. Data is presented as IC50 in µM. Some values are presented as mean ± standard deviation.

Table 2: Kinase Inhibitory Activity of Aminobenzoylpyridine Derivatives (IC50, nM)

| Compound ID | EGFR | VEGFR-2 | Bcr-Abl |

| A2 | - | - | Potent |

| A8 | - | - | Potent |

| A9 | - | - | Potent |

Note: "-" indicates data not available. "Potent" indicates significant inhibitory activity as reported in the source literature, with specific IC50 values pending further targeted searches.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminobenzoylpyridine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microplates

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT-116, PC-3, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Aminobenzoylpyridine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest and count cells. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the aminobenzoylpyridine derivatives in culture medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tyrosine Kinase Inhibition Assay (VEGFR-2)

This protocol is adapted from a commercially available VEGFR-2 kinase assay kit and can be modified for other tyrosine kinases.[4][5][6][7][8]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Aminobenzoylpyridine derivatives (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White opaque 96-well plates

-

Luminometer

Protocol:

-

Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

-

Compound Addition: Add 5 µL of the diluted aminobenzoylpyridine derivatives to the wells of a 96-well plate. For the positive control (no inhibitor) and blank (no enzyme) wells, add 5 µL of 10% DMSO in kinase buffer.[5]

-

Enzyme Addition: Dilute the VEGFR-2 enzyme in kinase buffer. Add 20 µL of the diluted enzyme to the inhibitor and positive control wells. Add 20 µL of kinase buffer to the blank wells.[5]

-

Reaction Initiation and Incubation: Add 25 µL of the master mix to all wells to initiate the kinase reaction. Incubate the plate at 30°C for 45 minutes.[5]

-

Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent, and finally measuring the luminescence.

-

Data Analysis: The kinase activity is proportional to the luminescence signal. The percent inhibition is calculated as: 100 - [((Luminescence of inhibitor well - Luminescence of blank) / (Luminescence of positive control - Luminescence of blank)) x 100]. The IC50 value is determined by plotting the percent inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the compounds on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

Aminobenzoylpyridine derivatives

-

PBS

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the aminobenzoylpyridine derivatives at their IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate histograms that show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assessment by Western Blot

This technique is used to detect changes in the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cell lines

-

Aminobenzoylpyridine derivatives

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Densitometry analysis is performed to quantify the changes in protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by aminobenzoylpyridine derivatives and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 8. VEGFR2(KDR) Kinase Assay Kit | BPS Bioscience | Biomol.com [biomol.com]

In-Depth Technical Guide: Safety and Handling of (2-aminophenyl)-pyridin-2-ylmethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-aminophenyl)-pyridin-2-ylmethanone (CAS No. 42471-56-7), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific toxicological data for this exact compound, this document combines available safety information with established protocols for handling structurally related hazardous chemicals, such as aromatic amines and pyridyl ketones.

Chemical and Physical Properties

(2-aminophenyl)-pyridin-2-ylmethanone is a yellow solid that is known to be hygroscopic.

| Property | Value |

| CAS Number | 42471-56-7 |

| Molecular Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Appearance | Yellow Solid |

| Melting Point | 153-155 °C |

| Stability | Hygroscopic |

Hazard Identification and Classification

Based on available supplier safety information, (2-aminophenyl)-pyridin-2-ylmethanone is classified as a hazardous substance.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

Signal Word: Warning

Hazards of Structurally Related Compounds

The toxicological profile of (2-aminophenyl)-pyridin-2-ylmethanone is not extensively documented. Therefore, it is prudent to consider the hazards associated with its structural components: aromatic amines and pyridyl ketones.

-

Aromatic Amines: This class of compounds is known for potential carcinogenicity, mutagenicity, and toxicity. Occupational exposure to aromatic amines has been linked to adverse health effects.

-

Pyridine and Derivatives: Pyridine and its derivatives can cause local irritation to the skin and eyes. Absorption through the skin can lead to systemic effects similar to those of inhalation, including neurological symptoms.

Safe Handling and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following precautions are recommended:

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

-

Containment: For larger quantities or high-energy operations (e.g., grinding), a glove box or other containment solutions should be considered.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation before and during use.

-

Lab Coat: A lab coat or chemical-resistant apron must be worn.

-

-

Respiratory Protection: For operations where inhalation risk is high and engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Hygiene Practices

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in areas where this chemical is handled.

Storage and Disposal

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon, nitrogen) is recommended. Protect from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

While specific toxicological studies for (2-aminophenyl)-pyridin-2-ylmethanone are not publicly available, the following standard OECD guidelines would be employed to assess its safety profile.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals. The outcome of dosing at a particular level determines the dose for the next animal.

-

Animal Model: Typically, rats or mice are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered orally by gavage in a single dose.

-

Animals are observed for signs of toxicity and mortality over a 14-day period.

-

The LD50 is estimated based on the observed outcomes.

-

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the potential for a substance to cause toxicity upon dermal application.

-

Principle: The substance is applied to a small, shaved area of the skin of the test animal.

-

Animal Model: Rats, rabbits, or guinea pigs are commonly used.

-

Procedure:

-

The test substance is applied uniformly over the prepared skin area and held in contact with a porous gauze dressing.

-

The exposure period is typically 24 hours.

-

Animals are observed for signs of toxicity and skin reactions for at least 14 days.

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model.

-

Methodology:

-

The RhE tissue is exposed to the test substance for a defined period.

-

Cell viability is then measured, typically using the MTT assay.

-

A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

-

Logical Relationships and Workflows

The following diagrams illustrate key logical relationships and workflows for the safe handling of (2-aminophenyl)-pyridin-2-ylmethanone.

Caption: General laboratory workflow for handling (2-aminophenyl)-pyridin-2-ylmethanone.

Caption: First aid response workflow for exposure to (2-aminophenyl)-pyridin-2-ylmethanone.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. All personnel handling this chemical should be adequately trained and should consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier. All laboratory operations should be conducted in accordance with established safety protocols and regulations.

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolines from 2-(2-Aminobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline scaffolds are of significant interest in medicinal chemistry due to their broad range of biological activities, including potent anti-cancer properties. This document provides a detailed protocol for the synthesis of quinazolines from 2-(2-aminobenzoyl)pyridine via a ruthenium-catalyzed dehydrogenative coupling reaction. The application notes include an overview of the biological significance of quinazolines, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors, a detailed experimental protocol, and a summary of expected yields based on related syntheses.

Introduction

Quinazolines are a class of heterocyclic aromatic organic compounds composed of a benzene ring fused to a pyrimidine ring. This scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-hypertensive properties. A significant number of clinically approved and investigational drugs feature the quinazoline core, highlighting its therapeutic importance.

One of the most prominent applications of quinazoline derivatives is in the development of tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a key regulator of cellular processes such as proliferation, differentiation, and survival.[2][3] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, have demonstrated significant clinical success in the treatment of non-small cell lung cancer (NSCLC).[5] These inhibitors typically function by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby blocking the downstream signaling pathways that lead to tumor growth and survival.[6][7]

The synthesis of quinazolines is a pivotal step in the discovery of new and more effective therapeutic agents. The protocol detailed below describes a robust and efficient method for the synthesis of quinazolines starting from this compound, a readily available starting material.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 2-(Pyridin-2-yl)-4-aryl-quinazolines

This protocol is based on the general procedure for the ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines.

Materials:

-

This compound

-

Substituted benzylamine (e.g., benzylamine, 4-methoxybenzylamine)

-

[(C6H6)(PCy3)(CO)RuH]+BF4– (Ruthenium catalyst)

-

4-(1,1-Dimethylethyl)-1,2-benzenediol (Ligand)

-

1,4-Dioxane (anhydrous)

-

Schlenk tube or a sealable reaction vessel

-

Magnetic stirrer and heating block/oil bath

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the ruthenium catalyst (0.015 mmol, 3 mol%) and the ligand (0.05 mmol, 10 mol%) to a Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reactants: To the Schlenk tube, add this compound (0.5 mmol, 1.0 equiv.) and the substituted benzylamine (0.6 mmol, 1.2 equiv.).

-

Addition of Solvent: Add anhydrous 1,4-dioxane (2.0 mL) to the reaction mixture.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated heating block or oil bath at 140 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired quinazoline product.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Data Presentation

The following table summarizes the expected yields for the synthesis of various quinazoline derivatives from different 2-aminophenyl ketones and amines, based on the ruthenium-catalyzed method. This data provides a reference for the expected outcome of the synthesis with this compound.

| Entry | 2-Aminophenyl Ketone | Amine | Product | Yield (%) |

| 1 | 2-Aminobenzophenone | Benzylamine | 2,4-Diphenylquinazoline | 92 |

| 2 | 2-Amino-5-chlorobenzophenone | Benzylamine | 6-Chloro-2,4-diphenylquinazoline | 88 |

| 3 | 2-Amino-4-methylacetophenone | Benzylamine | 2-Methyl-4-phenyl-7-methylquinazoline | 85 |

| 4 | 2-Aminobenzophenone | 4-Methoxybenzylamine | 2-(4-Methoxyphenyl)-4-phenylquinazoline | 90 |

| 5 | 2-Aminobenzophenone | Phenethylamine | 2-Phenethyl-4-phenylquinazoline | 78 |

Table 1: Representative yields of quinazolines synthesized via ruthenium-catalyzed dehydrogenative coupling.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of quinazolines from this compound.

Caption: Experimental workflow for the synthesis of quinazolines.

EGFR Signaling Pathway and Inhibition by Quinazolines

This diagram depicts a simplified EGFR signaling pathway and illustrates the mechanism of action of quinazoline-based inhibitors.

Caption: EGFR signaling pathway and its inhibition by quinazolines.

Conclusion

The ruthenium-catalyzed dehydrogenative coupling of this compound with various amines offers an efficient and direct route to novel quinazoline derivatives. These compounds are of high interest for their potential as therapeutic agents, particularly as EGFR inhibitors for cancer therapy. The provided protocol and application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis and exploration of new quinazoline-based drug candidates. Further studies to optimize the reaction conditions for specific substrates and to evaluate the biological activity of the synthesized compounds are encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex [mdpi.com]

- 6. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E [pubs.rsc.org]

Application Notes and Protocols: 2-(2-Aminobenzoyl)pyridine as a Precursor for Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 2-(2-Aminobenzoyl)pyridine. This precursor offers a versatile scaffold for the development of novel probes for bioimaging and sensing applications.

Introduction

This compound is a valuable starting material for the synthesis of various heterocyclic compounds that exhibit fluorescence. Its unique structure, featuring a 2-aminobenzoyl moiety linked to a pyridine ring, allows for the construction of diverse fluorophores, including quinazolinones and acridones. These derivatives have shown promise as fluorescent probes for detecting specific analytes, imaging cellular components, and monitoring biological processes.

Synthetic Pathways from this compound

The primary synthetic routes to fluorescent probes from this compound involve cyclization and condensation reactions to form extended aromatic systems. The two main classes of fluorescent probes that can be synthesized are based on the quinazolinone and acridone scaffolds.

Synthesis of Quinazolinone-Based Fluorescent Probes

Quinazolinones are a class of heterocyclic compounds known for their wide range of biological activities and favorable photophysical properties. The synthesis of 4(3H)-quinazolinones from this compound can be achieved through condensation with various reagents.

Synthesis of Acridone-Based Fluorescent Probes

Acridone derivatives are another important class of fluorophores characterized by their rigid, planar structure, which often leads to high fluorescence quantum yields. The synthesis of acridones from this compound can be accomplished through an intramolecular cyclization, such as an Ullmann-type condensation.

Synthesis of a Key Batracylin Intermediate: 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

Researchers, scientists, and drug development professionals can utilize the following detailed protocol for the synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, a crucial intermediate in the synthesis of the potent anti-cancer agent, batracylin. This document provides a comprehensive, step-by-step methodology, a summary of quantitative data, and a visual workflow to ensure reproducibility and clarity in the laboratory setting.

Experimental Protocol

This protocol outlines a two-step synthesis process starting from commercially available 4,6-dichloro-5-nitropyrimidine.

Step 1: Synthesis of 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

The initial step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyrimidine ring is displaced by N-methylaniline.

Materials and Reagents:

-

4,6-dichloro-5-nitropyrimidine

-

N-methylbenzenamine (N-methylaniline)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Methanol

Procedure:

-

In a round-bottom flask, dissolve 4,6-dichloro-5-nitropyrimidine (5.20 g, 27 mmol) in anhydrous THF (20 mL).

-

To this solution, add N-methylbenzenamine (3.2 mL, 32 mmol) and triethylamine (7.6 mL, 54 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

After the reaction is complete, concentrate the mixture in vacuo to remove the THF.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude solid product.

-

Recrystallize the crude product from methanol to yield pure 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine as a yellow solid.[1]

Step 2: Synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

The second step involves the reduction of the nitro group to an amine, yielding the diamine derivative.

Materials and Reagents:

-

6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine

-

Ethanol

-

Water

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Celite

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

Procedure:

-

Dissolve 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (4.36 g, 16.5 mmol) in a mixture of ethanol (59.0 mL) and water (17.0 mL).

-

To this solution, add iron powder (2.8 g, 50 mmol) and ammonium chloride (0.56 g, 10.0 mmol).

-

Stir the mixture under reflux for 5 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate in vacuo.

-

Extract the residue with ethyl acetate.

-

Wash the organic extract with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography (elution with 9% EtOAc in petroleum ether followed by 20% EtOAc in petroleum ether) to obtain 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine as a white solid.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the batracylin intermediate and its precursor.

| Compound | Starting Material | Reagents | Solvent(s) | Reaction Time | Yield | Melting Point |

| 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 4,6-dichloro-5-nitropyrimidine (5.20 g) | N-methylbenzenamine, Triethylamine | Anhydrous THF | Overnight | 80% | 133.5-135.5 °C |

| 6-chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine | 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine (4.36 g) | Iron powder, Ammonium chloride | Ethanol, Water | 5 hours | 80% | 81.0-83.0 °C |

Visualization

The following diagram illustrates the synthetic workflow for the preparation of the batracylin intermediate.

Caption: Synthetic workflow for the batracylin intermediate.

References

Application Notes: Synthesizing N-Heterocycles from 2-Aminobenzoylpyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the synthesis of medicinally relevant N-heterocycles, such as quinazolines and quinolines, using 2-aminobenzoylpyridines and their analogs (2-aminobenzamides) as versatile starting materials. The methodologies presented are selected for their efficiency, substrate scope, and adaptability in a research and development setting.

Method 1: Synthesis of Quinazolin-4(3H)-ones via Oxidative Cyclization

This protocol describes a transition-metal-free method for synthesizing quinazolin-4(3H)-ones through the oxidative cyclization of 2-aminobenzamides with styrenes. This approach is noted for its operational simplicity and use of readily available reagents. The reaction proceeds via an in situ formation of an aldehyde from the styrene, which then condenses with the 2-aminobenzamide.

Reaction Workflow

Caption: Workflow for the synthesis of Quinazolin-4(3H)-ones.

Quantitative Data Summary

The following table summarizes the reaction outcomes for the synthesis of various quinazolin-4(3H)-one derivatives from 2-aminobenzamides and styrenes, demonstrating the scope of the reaction.

| Entry | 2-Aminobenzamide Substituent | Styrene Substituent | Time (h) | Yield (%) |

| 1 | H | H | 12 | 85 |

| 2 | 5-Br | H | 12 | 89 |

| 3 | 5-Cl | H | 14 | 87 |

| 4 | H | 4-Me | 12 | 82 |

| 5 | H | 4-Cl | 14 | 88 |

| 6 | 5-NO₂ | H | 18 | 75 |

Data adapted from analogous reactions with 2-aminobenzamides.

Detailed Experimental Protocol

Materials:

-

Substituted 2-aminobenzoylpyridine or 2-aminobenzamide (1.0 mmol)

-

Substituted styrene (2.0 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.66 mmol, 114 mg)

-

Dimethyl sulfoxide (DMSO) (2 mL)

-

Ace-pressure tube with a stirring bar

-

Ethyl acetate, brine, and anhydrous sodium sulfate for workup

-

Silica gel for column chromatography

Procedure:

-

To an Ace-pressure tube equipped with a magnetic stirring bar, add the 2-aminobenzoylpyridine derivative (1.0 mmol), the styrene derivative (2.0 mmol), DMSO (2 mL), and p-TsOH (0.66 mmol).[1]

-

Seal the pressure tube tightly and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for the time indicated in the data table (typically 12-18 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by silica gel column chromatography (using a hexane-ethyl acetate gradient) to yield the pure quinazolin-4(3H)-one derivative.

Method 2: Friedländer Annulation for Quinolines

The Friedländer synthesis is a classic and effective method for constructing the quinoline core. The reaction involves the condensation of a 2-aminoaryl ketone, such as a 2-aminobenzoylpyridine, with a compound containing a reactive α-methylene group (e.g., a ketone or β-diketone), typically under acidic or basic catalysis.

Reaction Mechanism Overview

Caption: Generalized mechanism of the Friedländer quinoline synthesis.[2][3]

Quantitative Data Summary

The following table presents data for the Friedländer synthesis of polysubstituted quinolines from various 2-aminoaryl ketones and α-methylene ketones under solvent-free conditions using Cs₂.₅H₀.₅PW₁₂O₄₀ as a catalyst.

| Entry | 2-Aminoaryl Ketone | α-Methylene Ketone | Temp (°C) | Time (min) | Yield (%) |

| 1 | 2-Aminobenzophenone | Ethyl acetoacetate | 100 | 20 | 96 |

| 2 | 2-Amino-5-chlorobenzophenone | Ethyl acetoacetate | 100 | 25 | 95 |

| 3 | 2-Aminobenzophenone | Acetylacetone | 100 | 20 | 94 |

| 4 | 2-Aminoacetophenone | Cyclohexanone | 100 | 30 | 90 |

| 5 | 2-Amino-5-nitroacetophenone | Dimedone | 100 | 35 | 88 |

Data adapted from a study on Friedländer annulation using a heteropoly acid catalyst.[4]

Detailed Experimental Protocol

Materials:

-

2-Aminobenzoylpyridine or other 2-aminoaryl ketone (1.0 mmol)

-

α-Methylene ketone (e.g., ethyl acetoacetate, acetylacetone) (1.2 mmol)

-

Catalyst (e.g., p-TsOH, Iodine, or a reusable solid acid like Cs₂.₅H₀.₅PW₁₂O₄₀) (catalytic amount, e.g., 10 mol%)

-

Solvent (e.g., ethanol, or solvent-free conditions)

-

Round-bottom flask with reflux condenser

-

Silica gel for purification

Procedure:

-

In a round-bottom flask, combine the 2-aminobenzoylpyridine (1.0 mmol), the α-methylene ketone (1.2 mmol), and the chosen catalyst.

-

For solvent-free conditions, ensure the reactants are well-mixed. For solvent-based reactions, add the appropriate solvent (e.g., 5 mL of ethanol).

-

Attach a reflux condenser and heat the mixture in an oil bath to the specified temperature (e.g., 100 °C or reflux).[4]

-

Stir the reaction for the required time (20-35 minutes for the specified catalyst, may be longer for others).[4] Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

If the reaction was solvent-free, dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure substituted quinoline.

References

Application Note: Quantification of 2-(2-Aminobenzoyl)pyridine by RP-HPLC

An Application Note and Protocol for the Quantification of 2-(2-Aminobenzoyl)pyridine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is detailed below. This method provides a robust starting point for researchers, scientists, and drug development professionals for the quantification of this compound.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical synthesis and impurity profiling. A reliable and accurate analytical method for its quantification is crucial for quality control and research purposes. This application note describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The proposed method is based on established principles for the analysis of related pyridine derivatives and is intended as a validated starting point for routine analysis.

Chromatographic Conditions

A summary of the proposed HPLC conditions is provided in Table 1. A C18 stationary phase is selected to provide sufficient retention and separation of the analyte from potential impurities. The mobile phase, consisting of a phosphate buffer and methanol, allows for good peak shape and elution. UV detection is employed for quantification, with the wavelength selected to maximize sensitivity based on the chromophores present in the molecule.

Table 1: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (90:10, v/v)[1] |

| Flow Rate | 0.5 mL/min[1] |

| Injection Volume | 10 µL[1] |

| Column Temperature | 35 °C[1] |

| Detector | UV-Vis |

| Detection Wavelength | 280 nm[1] |

| Run Time | Approximately 10 minutes |

Method Validation

To ensure the reliability of the analytical method, a comprehensive validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% |

| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess the analyte in the presence of components that may be expected to be present. | No interference from blank and placebo at the retention time of the analyte. |

| Robustness | The capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 2.0% for varied parameters (e.g., flow rate, temperature). |

Experimental Protocols

1. Preparation of Solutions

-

Mobile Phase Preparation (Phosphate Buffer pH 7.0 : Methanol, 90:10):

-

Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water.

-

Adjust the pH to 7.0 with a suitable base (e.g., 1 M potassium hydroxide).

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Mix 900 mL of the filtered buffer with 100 mL of HPLC-grade methanol.

-

Degas the mobile phase by sonication or helium sparging before use.

-

-

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

-

2. Sample Preparation

The sample preparation will depend on the matrix. For a drug substance:

-

Accurately weigh a suitable amount of the sample.

-

Dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no system contamination.

-

Inject the calibration standards in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical relationship between the analyte, method, validation, and desired outcome.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 4-Arylquinazolines from 2-Aminobenzophenones

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-arylquinazolines, valuable scaffolds in medicinal chemistry, starting from readily available 2-aminobenzophenones. While a direct one-pot palladium-catalyzed conversion is not widely established, a highly efficient two-step synthesis is presented. This method involves the initial cyclization of 2-aminobenzophenones to form a 2-arylquinazolin-4(3H)-one intermediate, followed by a palladium-catalyzed arylation to yield the target 4-arylquinazoline.

Synthetic Strategy Overview

The synthesis is divided into two key stages:

-

Step 1: Cyclization to 2-Arylquinazolin-4(3H)-one. This step involves the condensation of a 2-aminobenzophenone with a suitable nitrogen source, such as formamide or urea, to construct the pyrimidinone ring of the quinazolinone core. This reaction is often facilitated by microwave irradiation to reduce reaction times and improve yields.

-

Step 2: Palladium-Catalyzed C4-Arylation. The resulting 2-arylquinazolin-4(3H)-one undergoes a palladium-catalyzed cross-coupling reaction with an arylboronic acid at the C4 position to introduce the desired aryl group, affording the final 4-arylquinazoline product.

Experimental Protocols

Step 1: Synthesis of 2-Phenylquinazolin-4(3H)-one from 2-Aminobenzophenone

This protocol is adapted from established methods for quinazolinone synthesis from 2-aminobenzamides and can be effectively applied to 2-aminobenzophenones.

Materials:

-

2-Aminobenzophenone

-

Urea

-

Thiourea (for 2-mercapto intermediate)

-

Formamide

-

Microwave synthesis vial

-

Microwave reactor

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a 10 mL microwave synthesis vial, combine 2-aminobenzophenone (1.0 mmol), and urea (2.0 mmol).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 20-30 minutes.

-

After cooling, the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the pure 2-phenylquinazolin-4(3H)-one.

Step 2: Palladium-Catalyzed Synthesis of 4-Aryl-2-phenylquinazolines

This protocol details the palladium-catalyzed arylation of the 2-phenylquinazolin-4(3H)-one intermediate.[1]

Materials:

-

2-Phenylquinazolin-4(3H)-one

-

Arylboronic acid

-

PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Schlenk tube or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 2-phenylquinazolin-4(3H)-one (1.0 mmol), the desired arylboronic acid (1.5 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

-

Add a mixture of THF and water (20:1, 5 mL).

-

Seal the tube and heat the reaction mixture at 60 °C with stirring for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2-phenylquinazoline.

Data Presentation

Table 1: Reaction Conditions for Palladium-Catalyzed C4-Arylation of 2-Phenylquinazolin-4(3H)-one [1]

| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (3) | K₂CO₃ | THF/H₂O (20:1) | 60 | 18 | 85-95 |

| 2 | Pd(OAc)₂ (5) | Cs₂CO₃ | Dioxane | 80 | 24 | 70-80 |

| 3 | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene | 100 | 16 | 80-90 |

Yields are representative and may vary depending on the specific arylboronic acid used.

Visualizations

Caption: Two-step synthesis of 4-arylquinazolines.

Caption: Proposed mechanism for Pd-catalyzed arylation.

References

Application Notes and Protocols: Synthesis of Bromazepam from 2-(2-Amino-5-bromobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of Bromazepam, a potent benzodiazepine, utilizing 2-(2-Amino-5-bromobenzoyl)pyridine as the key starting material. The protocol outlines a two-step process involving the formation of an N-bromoacetyl intermediate followed by an intramolecular cyclization to yield the final product. This document includes comprehensive experimental procedures, quantitative data, and visual representations of the synthetic pathway and workflow to aid in research and development.

Introduction

Bromazepam is a high-potency benzodiazepine derivative with significant anxiolytic, sedative, and muscle-relaxant properties. Its synthesis is a topic of considerable interest in medicinal and pharmaceutical chemistry. A common and effective synthetic route involves the use of the key intermediate, 2-(2-Amino-5-bromobenzoyl)pyridine. This document details the conversion of this precursor to Bromazepam, providing a robust methodology for laboratory-scale synthesis.

Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(2-Amino-5-bromobenzoyl)pyridine | C₁₂H₉BrN₂O | 277.12 | 0.145 kg | 0.523 |

| Bromoacetyl bromide | C₂H₂Br₂O | 201.86 | 46.7 mL | 0.523 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 2.0 L | - |

Table 2: Physical Properties of Key Compounds

| Compound | Appearance | Melting Point (°C) |

| 2-(2-Amino-5-bromobenzoyl)pyridine | Yellow crystals | 98-100 |

| 2-(2-bromoacetamido-5-bromobenzoyl)pyridine hydrobromide | Orange crystals | 205-206 (dec.) |

| 2-(2-bromoacetamido-5-bromobenzoyl)pyridine | - | 101 (sinters), 103-106 (dec.) |

Experimental Protocols

Part 1: Synthesis of 2-(2-bromoacetamido-5-bromobenzoyl)pyridine

This procedure details the N-acylation of 2-(2-Amino-5-bromobenzoyl)pyridine with bromoacetyl bromide.

Materials:

-

2-(2-Amino-5-bromobenzoyl)pyridine (0.145 kg)

-

Glacial Acetic Acid (2.0 L)

-

Bromoacetyl bromide (46.7 mL)

-

3 L, 3-necked, round-bottom flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Drying tube with anhydrous calcium chloride

-

Ice bath

Procedure:

-

Dissolve 0.145 kg of 2-(2-amino-5-bromobenzoyl)-pyridine in 2.0 liters of glacial acetic acid in the 3-necked flask.[1]

-

Equip the flask with a stirrer, thermometer, and a dropping funnel. Protect the system from moisture with a drying tube.

-

With continuous stirring at room temperature, carefully add 46.7 mL of bromoacetyl bromide through the dropping funnel.[1]

-

After the addition is complete, continue stirring the mixture for two hours at room temperature.

-

Warm the reaction mixture to 40°C and maintain this temperature with stirring for an additional 1.5 hours.[1]

-

Cool the mixture in an ice bath to induce crystallization.

-

Filter the resulting precipitate and wash the residue with glacial acetic acid.

-

Dry the product, 2-(2-bromoacetamido-5-bromobenzoyl)-pyridine hydrobromide, in vacuo over flake potassium hydroxide. The product should be orange crystals with a melting point of 205°-206°C (decomposition).[1]

-

To obtain the free base, stir 0.119 kg of the hydrobromide salt with 1.2 liters of cold water for 3.5 hours.

-

Filter the mixture, wash the residue with cold water, and dry to yield 2-(2-bromoacetamido-5-bromobenzoyl)-pyridine. The product sinters at 101°C and melts with decomposition at 103°-106°C.[1]

Part 2: Synthesis of Bromazepam (7-bromo-5-(pyridin-2-yl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one)

This protocol describes the intramolecular cyclization of the bromoacetamido intermediate to form the benzodiazepine ring of Bromazepam.

Materials:

-

2-(2-bromoacetamido-5-bromobenzoyl)pyridine

-

Ammonia solution (e.g., ethanolic ammonia)

-

Reaction vessel

-

Heating and stirring apparatus

Procedure: Note: While the direct cyclization of 2-(2-bromoacetamido-5-bromobenzoyl)-pyridine is the logical next step, the provided search results do not offer a specific, detailed protocol for this final transformation into Bromazepam. The following is a generalized procedure based on established benzodiazepine syntheses.

-

Dissolve the 2-(2-bromoacetamido-5-bromobenzoyl)pyridine intermediate in a suitable solvent (e.g., ethanol, pyridine).

-

Add a solution of ammonia (e.g., ethanolic ammonia) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion of the reaction, cool the mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., methanol) to obtain Bromazepam.

Visualizations

Caption: Experimental workflow for the synthesis of Bromazepam.

Caption: Chemical pathway for Bromazepam synthesis.

References

Application Notes and Protocols for Fluorescent Sensors Based on 2-(2-aminophenyl)imidazo[1,5-a]pyridine and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals